

Suffruticosol A: A Technical Guide to its Natural Sources and Discovery

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Compound of Interest

Compound Name: Suffruticosol A

Cat. No.: B12778132

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Suffruticosol A is a resveratrol trimer, a class of oligostilbenes that has garnered significant interest in the scientific community due to its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources, discovery, and isolation of **Suffruticosol A**, with a focus on quantitative data, detailed experimental protocols, and the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Natural Sources and Quantitative Data

Suffruticosol A has been primarily isolated from plants of the *Paeonia* genus, commonly known as peonies. The seeds and seed coats of these plants are particularly rich sources of this compound. The two main species identified as natural sources of **Suffruticosol A** are *Paeonia suffruticosa* (the tree peony) and *Paeonia lactiflora* (the Chinese peony).^{[1][2][3][4]}

While the presence of **Suffruticosol A** in *Paeonia suffruticosa* seeds has been confirmed, detailed quantitative yield data in the public domain is more readily available for *Paeonia lactiflora*. The following table summarizes the yield of **Suffruticosol A** from a documented isolation process.

| Plant Source | Part Used | Starting Material (dry weight) | Yield of Suffruticosol A | Reference |
|----------------------|-----------|--------------------------------|----------------------------------|------------------|
| Paeonia lactiflora | Seeds | 2 kg | 31 g | --INVALID-LINK-- |
| Paeonia suffruticosa | Seeds | Not specified | Present as a major oligostilbene | --INVALID-LINK-- |

Discovery and Isolation

The discovery of **Suffruticosol A** is part of the broader investigation into the rich phytochemical profile of Paeonia species, which have a long history of use in traditional medicine. A 2010 study reported the isolation and characterization of several oligostilbenes, including **Suffruticosol A**, from the seeds of Paeonia suffruticosa.^[1] This study utilized spectroscopic techniques, particularly 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, for the structural elucidation of these compounds.^[1]

Experimental Protocol: Isolation of Suffruticosol A from Paeonia lactiflora Seeds

The following protocol is a detailed methodology for the extraction and purification of **Suffruticosol A**, as adapted from published literature.

1. Extraction:

- Dried seeds of Paeonia lactiflora (2 kg) are extracted with 10 L of 70% ethanol.
- The resulting extract is evaporated to dryness to yield a dark, syrupy extract (approximately 201 g).

2. Solvent Partitioning:

- The crude extract is suspended in 5 L of water.

- The aqueous suspension is then successively partitioned with equal volumes of n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
- This yields an EtOAc soluble fraction (128.6 g), an n-BuOH soluble fraction (13.6 g), an n-hexane soluble fraction (21.9 g), and a residual aqueous fraction (34.9 g).

3. Chromatographic Purification:

- The EtOAc soluble fraction (128.6 g) is subjected to silica gel column chromatography (1.5 kg silica gel, column dimensions: 8.0 cm x 60 cm).
- The column is eluted with a step-gradient of methanol (MeOH) in dichloromethane (CH₂Cl₂) ranging from 1% to 50% MeOH.
- This gradient elution yields six fractions (F1-F6).
- Fraction F4 (73.5 g), which is enriched with **Suffruticosol A**, is further purified by repeated reversed-phase (RP-18) column chromatography.
- The RP-18 column is eluted with a step-gradient of MeOH in water.
- This final purification step yields 31 g of pure **Suffruticosol A**.

4. Structural Elucidation:

- The structure of the isolated compound is confirmed using a combination of spectroscopic methods:
 - ¹H-NMR and ¹³C-NMR Spectroscopy: Spectra are typically recorded on a 300 MHz spectrometer using deuterated acetone (acetone-d₆) as the solvent. The resulting spectra are analyzed to determine the proton and carbon environments within the molecule.
 - Mass Spectrometry: Mass spectral data provides information on the molecular weight and fragmentation pattern of the compound, further confirming its identity as **Suffruticosol A**.



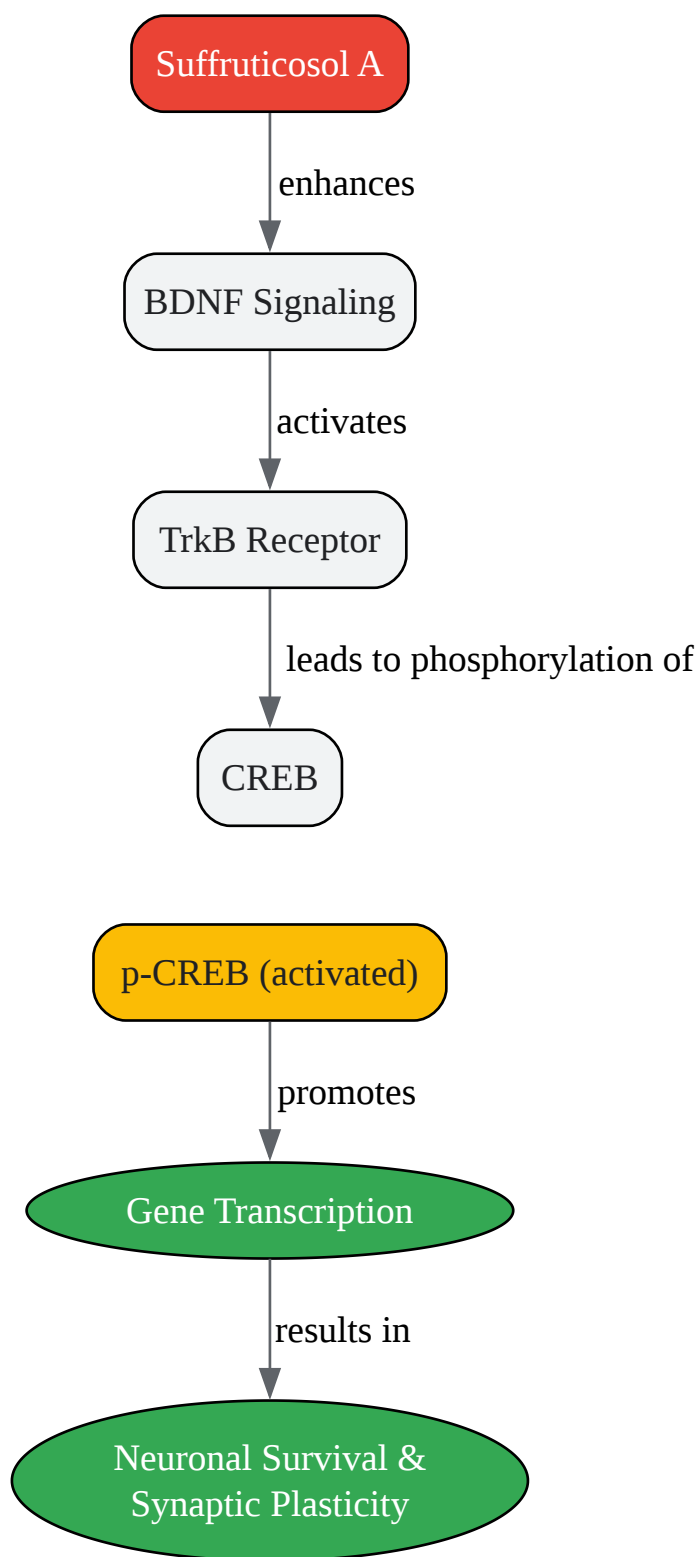
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Isolation and Purification Workflow for **Suffruticosol A**.

Signaling Pathway Modulation

Recent studies have indicated that **Suffruticosol A** exhibits neuroprotective effects, partly through the modulation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[5] Specifically, **Suffruticosol A** has been shown to enhance neuronal activity by positively influencing the BDNF/CREB (cAMP response element-binding protein) signaling cascade. This pathway is crucial for neuronal survival, differentiation, and synaptic plasticity.

The binding of mature BDNF (mBDNF) to its receptor, Tropomyosin receptor kinase B (TrkB), triggers a signaling cascade that leads to the activation of CREB. Activated CREB then promotes the transcription of genes involved in neuronal function and survival.



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